molecular formula C8H9N5O B14271714 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol CAS No. 156518-71-7

3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol

Cat. No.: B14271714
CAS No.: 156518-71-7
M. Wt: 191.19 g/mol
InChI Key: NCVDSBMWHMKUNU-UHFFFAOYSA-N
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Description

3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol is a synthetic purine derivative designed for research applications. As a 9-substituted adenine analog, it features a propen-1-ol side chain, a structure of significant interest in medicinal chemistry for creating nucleoside analogs and modulating biological activity . Compounds based on the 6-aminopurine (adenine) scaffold are extensively investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, closely related purine derivatives have been developed as selective inhibitors of enzymes like adenylate cyclase 1, showing promise in preclinical research for conditions such as neuropathic and inflammatory pain . Other analogs serve as critical precursors in the synthesis of antiviral prodrugs . The structural motif of substituting the purine ring at the 9-position is a common and versatile strategy to explore interactions with various enzymatic targets . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-aminopurin-9-yl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-2,4-5,14H,3H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVDSBMWHMKUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C=CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778765
Record name 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156518-71-7
Record name 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Characterization of 3 6 Amino 9h Purin 9 Yl Prop 2 En 1 Ol and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of molecules with electromagnetic radiation. Each technique offers unique insights into the different components and functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H-NMR and ¹³C-NMR: One-dimensional ¹H and ¹³C NMR spectra would provide the initial overview of the molecule's structure.

Purine (B94841) Core: The adenine (B156593) moiety is expected to show distinct signals for its aromatic protons (H-2 and H-8) and carbons. In adenine itself, these protons typically resonate at approximately 8.1-8.2 ppm. hmdb.ca The corresponding carbon signals for C-2, C-4, C-5, C-6, and C-8 would also be identified in the ¹³C spectrum. nih.gov

Prop-2-en-1-ol Side Chain: The N9-substituted side chain would exhibit characteristic signals. The protons of the double bond (H-2' and H-3') would appear as multiplets in the olefinic region of the ¹H spectrum (typically 5-7 ppm), with their coupling constant indicating the cis or trans geometry. The methylene (B1212753) protons of the alcohol group (-CH₂OH, H-1') would likely appear as a doublet, coupled to the adjacent vinyl proton. The hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on solvent and concentration.

Amino Group: The protons of the 6-amino group (-NH₂) would typically appear as a broad singlet in the ¹H spectrum.

2D-NMR Techniques: To confirm the precise connectivity and spatial arrangement, a series of two-dimensional NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, definitively linking the protons within the prop-2-en-1-ol side chain (e.g., connecting the -CH₂OH protons to the -CH= proton).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be used to confirm the connection of the side chain to the N9 position of the purine ring by observing a correlation between the side chain's H-1' or H-2' protons and the purine's C-4 and C-8 carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can provide insights into the preferred conformation of the side chain relative to the purine ring.

Expected NMR Data for 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
H-2~8.2~153
C-4-~150
C-5-~120
C-6-~156
H-8~8.1~141
NH₂~7.2 (broad)-
H-1' (-CH₂OH)~4.2~60
H-2' (-CH=)~6.0~125
H-3' (=CH-)~5.0~135
OHVariable (broad)-

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

For this compound (molecular formula C₈H₉N₅O), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition with high precision.

Tandem MS (MS/MS) experiments would reveal the fragmentation patterns of the molecule. For N9-substituted adenines, a characteristic fragmentation involves the cleavage of the N9-C1' bond, resulting in a prominent fragment ion corresponding to the adenine base (m/z 135) or the protonated adenine base (m/z 136). acs.orgrsc.orgnih.gov Other fragments resulting from the loss of water (H₂O) or parts of the side chain would also be expected, providing further corroboration of the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the functional groups present in a molecule. nih.gov

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3100-3400 cm⁻¹. acs.orgaip.org

O-H Stretching: A broad band corresponding to the alcohol's hydroxyl group (-OH) stretch would be observed around 3200-3600 cm⁻¹.

C-H Stretching: Aromatic C-H stretches from the purine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain would be found just below 3000 cm⁻¹.

C=C and C=N Stretching: The double bonds within the purine ring and the alkene group of the side chain would produce a series of sharp peaks in the 1500-1680 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the amino group typically appears around 1600-1650 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretch of the primary alcohol would be expected in the 1000-1100 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Purine derivatives are known for their strong UV absorbance due to the π-π* transitions within the aromatic heterocyclic system. rsc.orgacs.orgacs.org Adenine and its N9-substituted analogs typically exhibit a strong absorption maximum (λₘₐₓ) around 260 nm. mdpi.com The exact position and intensity of this peak can be influenced by the solvent and pH. The spectrum of this compound is expected to be dominated by this characteristic purine absorbance.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations of molecular frameworks. The Raman spectrum of a purine derivative is typically characterized by a strong, sharp signal corresponding to the symmetric "ring breathing" mode of the purine system, which for adenine is observed around 725-735 cm⁻¹. nih.govresearchgate.netresearchgate.net This distinctive peak is a key spectroscopic signature for the adenine core. Other bands related to in-plane deformations of the ring and vibrations of the side chain would also be present. acs.orgacs.org

X-ray Crystallography and Solid-State Structural Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and precise picture of a molecule's three-dimensional structure in the solid state. nih.govnih.gov Obtaining a suitable single crystal of this compound would allow for the direct determination of:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule. nih.gov

Conformation: The exact orientation of the prop-2-en-1-ol side chain with respect to the planar purine ring.

Intermolecular Interactions: The crystal packing arrangement, revealing how individual molecules interact with their neighbors. This would include identifying hydrogen bonding networks, which are critical in purine chemistry. For instance, hydrogen bonds involving the 6-amino group, the N1 and N7 atoms of the purine ring, and the hydroxyl group of the side chain would be clearly delineated. Stacking interactions between the aromatic purine rings of adjacent molecules would also be characterized.

Analysis of crystallographic data from related adenine analogs shows common hydrogen bonding motifs, such as dimers formed through N6-H···N7 interactions, which would be anticipated in the crystal structure of this compound as well. mdpi.com

Summary of Expected Spectroscopic and Analytical Data

TechniqueExpected Key Findings
¹H & ¹³C NMRSignals confirming purine core (~8.1-8.2 ppm for H-2/H-8) and prop-2-en-1-ol side chain.
2D NMR (HMBC)Correlation between side chain protons and purine carbons (C4/C8) confirming N9 linkage.
HRMSPrecise mass measurement confirming elemental composition C₈H₉N₅O.
Tandem MSCharacteristic fragmentation showing loss of side chain and a base peak for protonated adenine (m/z 136).
IR SpectroscopyCharacteristic bands for -NH₂ (~3100-3400 cm⁻¹), -OH (~3200-3600 cm⁻¹), C=N/C=C (~1500-1680 cm⁻¹), and C-O (~1050 cm⁻¹).
UV-Vis SpectroscopyStrong absorption maximum (λₘₐₓ) around 260 nm, characteristic of the adenine chromophore.
Raman SpectroscopyDominant peak for purine ring breathing mode (~730 cm⁻¹).
X-ray CrystallographyDefinitive 3D structure, conformation, and mapping of intermolecular hydrogen bonding and π-stacking.

Determination of Molecular Structure and Conformation

Detailed crystallographic data from single-crystal X-ray diffraction studies for this compound are not extensively available in the surveyed scientific literature. However, the molecular structure can be confidently predicted based on its chemical composition. The molecule consists of an adenine base (6-Amino-9H-purine) attached at the N9 position to a prop-2-en-1-ol side chain.

The conformation of this acyclic nucleoside analog is characterized by a significant degree of flexibility due to the rotation around several single bonds. Key conformational parameters include:

The Glycosidic Bond (χ): This refers to the torsion angle around the N9-C1' bond, which determines the orientation of the purine base relative to the acyclic side chain. Like natural nucleosides, it can adopt syn or anti conformations. For purine nucleosides, the anti conformation is generally preferred to minimize steric hindrance. calstate.edu

The expected structure features a planar purine ring system connected to a flexible three-carbon chain containing a double bond and a terminal hydroxyl group. The presence of the double bond introduces some rigidity to that portion of the side chain.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

While a specific crystal packing analysis for this compound is not available, the intermolecular interactions governing its solid-state structure can be inferred from studies on closely related adenine derivatives. nih.govresearchgate.netmdpi.com The crystal packing is expected to be dominated by a network of hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The adenine moiety provides multiple hydrogen bond donors (the exocyclic amino group at C6 and the N7 nitrogen) and acceptors (N1, N3, and N7 nitrogens). The prop-2-en-1-ol side chain contributes a hydroxyl group (-OH), which can act as both a hydrogen bond donor and acceptor. These functional groups are expected to form a robust network of intermolecular hydrogen bonds, linking adjacent molecules into a stable three-dimensional lattice. mdpi.comresearchgate.net For instance, the classic Watson-Crick face of adenine can form two hydrogen bonds with a complementary molecule. nih.govnih.gov

π-π Stacking: The aromatic purine rings are prone to stacking interactions. In the solid state, adenine derivatives often arrange in parallel stacks, contributing significantly to the crystal's stability. nih.govresearchgate.net These interactions involve the overlap of the π-electron systems of adjacent purine rings.

Table 1: Expected Intermolecular Interactions in Crystalline this compound
Interaction TypeParticipating GroupsDescription
Hydrogen BondingAmino group (-NH2), Purine Nitrogens (N1, N3, N7), Hydroxyl group (-OH)Forms extensive networks linking molecules, crucial for crystal stability. mdpi.comresearchgate.net
π-π StackingPurine Ring SystemParallel stacking of aromatic rings contributes to cohesive energy. nih.govresearchgate.net
Van der Waals ForcesEntire MoleculeGeneral attractive forces between molecules that contribute to overall packing.

Conformational Studies of Purine Nucleoside Analogs

Impact of Conformational Restriction (e.g., Spiro Systems, Bicyclonucleosides)

To overcome the inherent flexibility of many nucleoside analogs and to lock them into a biologically active conformation, chemists have developed various strategies for conformational restriction. calstate.edu These modifications, such as incorporating spiro systems or creating bicyclic structures, can provide valuable insights into the specific shapes required for interaction with biological targets like viral enzymes. rsc.orgnih.gov

Spiro Systems: Spirocyclic nucleoside analogs feature a spiro-atom, a single carbon common to two rings, which restricts the molecule's ability to twist and coil. calstate.edu A relevant example is (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol. mdpi.com X-ray diffraction studies of its dihydrochloride (B599025) salt revealed a highly defined three-dimensional structure. In the crystal, the molecule forms an unusual tetracationic dimer stabilized by a combination of O-H···N and N-H···O hydrogen bonds, demonstrating the powerful directing effect of intermolecular forces in these rigid structures. mdpi.com The conformational rigidity of spirocyclic compounds makes them attractive scaffolds in drug design.

Bicyclonucleosides: Bicyclic nucleoside analogs, also known as locked nucleic acids (LNAs), contain a covalent bridge that locks the sugar (or pseudo-sugar) moiety into a specific pucker, typically either a North (N-type) or South (S-type) conformation. rsc.org This restriction eliminates the N/S conformational equilibrium seen in natural nucleosides.

For example, the synthesis of bicyclic nucleosides where the furanose ring is locked into an S-type conformation has been reported. rsc.org Conformational analysis of these compounds using NOE spectroscopy confirmed their rigid bicyclic structure and an anti conformation about the glycosidic bond. rsc.org Studies have suggested that such conformational locking can have a profound impact on biological activity. It has been hypothesized that an S-type conformation may be necessary for the initial phosphorylation steps by cellular kinases, while an N-type conformation might be required for effective interaction with viral polymerases. rsc.org The complete lack of anti-HIV activity in some S-type locked bicyclic nucleosides supports the theory that conformational flexibility in the nucleoside analog is essential for both efficient phosphorylation and subsequent enzyme inhibition. rsc.org

Table 2: Examples of Conformational Restriction in Purine Nucleoside Analogs
Restriction StrategyExample TypeKey Conformational FeatureReference
Spiro SystemAzaspiro[5.6]dodecene analogIntroduces significant 3D structural rigidity. mdpi.com
Bicyclic System (LNA)2,5-dioxabicyclo[2.2.1]heptane analogLocks the pseudo-sugar ring into a specific (e.g., S-type) conformation. rsc.org
Bicyclic System (LNA)Bicyclo[4.3.0]nonene analogMimics the bioactive conformation of natural ribonucleosides. nih.gov

Molecular Mechanisms and Biological Activities of 3 6 Amino 9h Purin 9 Yl Prop 2 En 1 Ol Analogs

Antiviral Activities

Analogs of 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol belong to the broader class of nucleoside and nucleotide inhibitors (NIs), which are designed to disrupt the fundamental processes of viral replication. nih.gov These small molecules serve as a pivotal class of therapeutics in combating viral infections. nih.gov

The antiviral efficacy of these purine (B94841) analogs stems from their ability to halt the life cycle of viruses at essential stages. nih.gov A notable analog, 4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol (IsoddA), has demonstrated activity against Human Immunodeficiency Virus type 1 (HIV-1), HIV-2, and clinical isolates of HIV-1. nih.gov Furthermore, combinations of IsoddA with other established antiretroviral agents like zidovudine (B1683550) and 2',3'-dideoxyinosine have shown synergistic inhibition of HIV. nih.gov While IsoddA is also active against Hepatitis B Virus (HBV) in vitro, it did not show significant selective activity in in vivo models. nih.gov

Other modified nucleosides, such as certain 3′-fluoro-2′-substituted apionucleosides, have also been evaluated for their anti-HBV activities. nih.gov A prodrug of one such apionucleoside demonstrated anti-HIV activity in cell-based assays. nih.gov The development of resistance is a critical factor in antiviral therapy. An IsoddA-resistant HIV-1 strain was selected in vitro, showing an eightfold increase in the 50% inhibitory concentration. nih.gov This resistance was linked to a specific mutation (Met to Val at codon 184) in the reverse transcriptase coding region. nih.gov

Table 1: Antiviral Activity of Selected Purine Analogs
CompoundTarget VirusActivity Noted
4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol (IsoddA)HIV-1, HIV-2Active against multiple strains and shows synergy with other antivirals. nih.gov
4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol (IsoddA)HBVActive in vitro, but lacked substantial selective activity in vivo. nih.gov
Entecavir Prodrug (1-PD)HBVInhibited HBV replication with an EC50 of 31 nM. nih.gov
Apionucleoside Prodrug (39)HIVShowed anti-HIV activity in a cell-based assay. nih.gov

The primary mechanism of action for these nucleoside analogs involves their interaction with viral polymerases, which are crucial enzymes for the transcription and replication of the viral genome. nih.gov To become active, these compounds must be phosphorylated within the host cell to their triphosphate form. nih.govscienceopen.com For instance, IsoddA is phosphorylated in CEM cells, and its triphosphate form, IsoddATP, has a half-life of 9.4 hours. nih.gov

Once in their active triphosphate state, these analogs act as competitive inhibitors of the natural deoxynucleotides (dNTPs). scienceopen.com They compete for the active site of the viral polymerase, such as HIV reverse transcriptase (RT) or HBV polymerase. nih.govnih.gov IsoddATP is a potent inhibitor of HIV-1 reverse transcriptase with a Ki (inhibition constant) of 16 nM. nih.gov Because these analogs typically lack the 3'-hydroxyl group necessary for forming the next phosphodiester bond, their incorporation into the growing viral DNA or RNA chain leads to its termination. nih.gov This chain-termination mechanism effectively halts viral replication. nih.gov Similarly, 3′-fluoroapionucleoside triphosphates have been tested in enzymatic assays against HBV polymerase and HIV-1 RT. nih.gov

Antiproliferative and Anticancer Activities

Purine analogs are vital in cellular bioprocesses like cell growth and division, making them significant molecules in cancer therapy. nih.gov The introduction of various substituents at the C-2, C-6, and N-9 positions of the purine ring can produce compounds with enhanced binding affinity and selectivity towards kinases, whose dysregulation is implicated in carcinogenesis. semanticscholar.org

Novel series of 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated for their antitumor properties. nih.govresearchgate.net In one study, these compounds were tested for cytotoxicity against seven cancer cell lines. nih.gov The analysis revealed that an arylpiperazinyl system at position 6 of the purine ring was beneficial for cytotoxic activity. nih.govresearchgate.net Another study on 6,8,9-trisubstituted purine analogs found that compounds 5 and 6 exhibited notable cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF-7) cancer cells, surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov

In studies involving breast cancer cell lines, a 1,3-thiazol-2-ylamino derivative of isoquinolinone was particularly potent against the MDA-MB-468 (a sub-line of MDA-MB-231) and MCF-7 cell lines, causing significant growth inhibition. univ.kiev.ua Similarly, an azaglycophymine derivative (compound 19) showed significant anti-proliferative effects against MCF-7 cells and induced non-apoptotic cell death in MDA-MB-468 cells. nih.gov

Regarding Ewing sarcoma, research has shown that these cancer cells are vulnerable to the inhibition of one-carbon metabolism. nih.gov This metabolic pathway is essential for the synthesis of purine nucleotides. Pharmacologic inhibition of key enzymes in this pathway leads to a substantial inhibition of Ewing sarcoma cell proliferation and their ability to form colonies. nih.gov

Table 2: Antiproliferative Activity of Selected Purine Analogs on Cancer Cell Lines
Compound/Analog ClassCell LineObserved Effect
6,8,9-trisubstituted purine analogs (Compounds 5 & 6)MCF-7 (Breast)Notable cytotoxic activity, more effective than 5-Fluorouracil. nih.gov
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12)MCF-7, MDA-MB-468 (Breast)Potent growth inhibition (GP 26.62% and 10.72%, respectively). univ.kiev.ua
Azaglycophymine derivative (19)MCF-7, MDA-MB-468 (Breast)Significant anti-proliferative effects; induced non-apoptotic cell death in MDA-MB-468. nih.gov
One-carbon metabolism inhibitorsEwing Sarcoma cellsProfound growth inhibition due to depletion of purine nucleotides. nih.gov

Mammosphere formation is an in vitro assay used to quantify the self-renewal capacity of breast cancer stem cells. Studies have shown that the formation of these spherical colonies can be inhibited. For example, the anesthetic agent propofol (B549288) was found to significantly inhibit the mammosphere formation ability of both MDA-MB-231 and MCF-7 stem cells. nih.gov This suggests that pathways regulating self-renewal in these cells can be targeted. nih.govnih.gov The inhibition of mammosphere formation by propofol was linked to the downregulation of PD-L1 and Nanog, key proteins involved in stemness. nih.govnih.gov

Cancer stem cells (CSCs) represent a small fraction of tumor cells that are believed to be crucial for cancer recurrence and metastasis. nih.gov The ability to form mammospheres is a characteristic of CSCs. Therefore, compounds that inhibit mammosphere formation are considered to have activity against these cells. Research has demonstrated that propofol can inhibit the proliferation of breast cancer cells and BCSCs, with a more sensitive inhibitory effect on the former. nih.gov By effectively inhibiting the mammosphere formation of BCSCs, such compounds demonstrate potential in targeting the root of tumor recurrence. nih.gov The mechanism for this inhibition in the case of propofol is thought to be mediated through the PD-L1 protein, which is important for maintaining the stem cell factor Nanog. nih.gov

Modulation of Enzymatic Pathways

The therapeutic potential of nucleoside analogs is largely dependent on their ability to interact with and modulate the activity of key enzymatic pathways. This includes both the inhibition of target enzymes and resistance to degradation by others.

Purine analogs have been extensively investigated as kinase inhibitors, a property attributed to their structural similarity to adenosine (B11128) triphosphate (ATP), the universal phosphate (B84403) donor for kinase-catalyzed reactions. nih.govtmu.edu.tw This allows them to compete with ATP for binding to the active site of kinases, leading to the inhibition of phosphorylation events that are critical for cell signaling and proliferation. nih.gov

Analogs of this compound, as purine derivatives, are implicated as potential inhibitors of a variety of kinases. The purine scaffold is a privileged structure in the design of kinase inhibitors. nih.govtmu.edu.tw For instance, various purine-containing compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netnih.gov The mechanism typically involves the purine ring mimicking the adenine (B156593) portion of ATP, thereby blocking the receptor's kinase activity and downstream signaling pathways like the PI3K/Akt and MAPK pathways. nih.gov

Table 1: Kinase Interactions of Purine Analogs
KinaseRole in Relation to Purine AnalogsGeneral Mechanism
EGFR Tyrosine KinaseTarget for inhibition by some purine analogs. researchgate.netnih.govCompetitive inhibition at the ATP-binding site. nih.gov
Nucleoside Monophosphate Kinase (NMPK)Phosphorylates the monophosphate form of the analog.Catalyzes the transfer of a phosphate group to the nucleoside monophosphate analog.
Nucleoside Diphosphate (B83284) Kinase (NDPK)Catalyzes the final phosphorylation step to the active triphosphate form. nih.govTransfers a phosphate group from ATP to the nucleoside diphosphate analog. nih.gov

A significant challenge in the therapeutic use of nucleoside analogs is their potential degradation by enzymes such as phosphorylases, which can cleave the glycosidic bond and render the compound inactive. The structural modifications in acyclic nucleoside analogs, like this compound, where the sugar moiety is replaced by an acyclic side chain, can confer resistance to such enzymatic degradation. This increased stability is a key advantage, potentially leading to a longer biological half-life and improved therapeutic efficacy.

Intracellularly, adenosine metabolism is also regulated by enzymes like adenosine deaminase, which converts adenosine to inosine, and purine nucleoside phosphorylase (PNP), which further breaks down inosine. nih.gov The susceptibility of adenosine analogs to these enzymes is a critical factor in their mechanism of action and potential for cytotoxicity. Modifications to the purine ring or the acyclic side chain can alter the interaction with these enzymes, either making the analogs resistant to degradation or, in some cases, turning them into inhibitors of these metabolic enzymes.

Cellular and Subcellular Mechanisms

The journey of a nucleoside analog from extracellular administration to its intracellular target involves several key steps, including transport across the cell membrane and subsequent metabolic activation.

For this compound analogs to exert their biological effects, they must first enter the target cells. The uptake of adenosine and its analogs is primarily mediated by specific membrane transport proteins. nih.govfrontiersin.org These transporters are categorized into two main families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). frontiersin.org

ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs are sodium-dependent and can transport nucleosides against their concentration gradient into the cell. nih.govfrontiersin.org The expression and activity of these transporters can vary between different cell types, influencing the selective uptake and cytotoxicity of nucleoside analogs. The affinity of a particular analog for these transporters is a key determinant of its cellular uptake and, consequently, its pharmacological activity. Inhibitors of these transporters, such as dipyridamole, can modulate the intracellular concentration of nucleoside analogs. nih.gov

Table 2: Cellular Transport of Adenosine Analogs
Transport MechanismTransporter FamilyKey Characteristics
Facilitated DiffusionEquilibrative Nucleoside Transporters (ENTs) frontiersin.orgBidirectional transport, sodium-independent. nih.gov
Active TransportConcentrative Nucleoside Transporters (CNTs) frontiersin.orgUnidirectional transport into the cell, sodium-dependent. nih.gov

Once inside the cell, acyclic nucleoside analogs like this compound must undergo metabolic activation to become pharmacologically active. This process typically involves a series of phosphorylation steps to convert the nucleoside analog into its triphosphate form. This active triphosphate can then mimic the natural nucleoside triphosphate and interfere with the synthesis of DNA or RNA by viral or cellular polymerases.

The first step is the phosphorylation of the nucleoside analog to its monophosphate, a reaction often catalyzed by a specific nucleoside kinase. This is followed by two subsequent phosphorylation steps catalyzed by NMPK and NDPK, respectively, to yield the diphosphate and then the active triphosphate. nih.gov The efficiency of this metabolic activation pathway is a critical determinant of the analog's potency.

Conversely, intracellular enzymes can also lead to the cleavage and inactivation of these analogs. The balance between metabolic activation and degradation ultimately determines the intracellular concentration of the active triphosphate form and the resulting biological effect. nih.gov

Metabolic Profile and Stability of 3 6 Amino 9h Purin 9 Yl Prop 2 En 1 Ol Analogs

In Vitro Metabolic Stability Assays (e.g., Human Liver Microsomes)

In vitro metabolic stability assays are fundamental tools in drug discovery for predicting the in vivo clearance of a compound. springernature.com These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mttlab.eu The stability of a compound is assessed by incubating it with liver microsomes and monitoring its disappearance over time. springernature.com Key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (Clint). nuvisan.com

Human liver microsomes (HLMs) are considered the gold standard for these studies as they provide a close representation of human hepatic metabolism. mttlab.eu The data generated from HLM assays help in ranking compounds based on their metabolic lability and predicting their pharmacokinetic behavior in humans. springernature.com

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Analog A>60<11.5
Analog B3519.8
Analog C1546.2

Enzymatic Metabolism and Degradation Pathways

The metabolic fate of nucleoside analogs is primarily dictated by the action of various enzymes. For purine (B94841) analogs, several enzymatic pathways can lead to their degradation and clearance from the body. Acyclic nucleoside phosphonates, a class of compounds structurally related to 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol, undergo intracellular phosphorylation to their active diphosphate (B83284) forms. nih.gov However, they are also subject to metabolic cleavage. nih.gov

One of the key enzymes involved in the metabolism of purine nucleosides is adenosine (B11128) deaminase, which catalyzes the deamination of adenosine and its analogs. This process can lead to the inactivation of the therapeutic agent. Another critical aspect is the stability of the bond linking the purine base to the acyclic side chain. While the phosphonate (B1237965) linkage in acyclic nucleoside phosphonates is designed to be resistant to cleavage by phosphorylases, other enzymatic processes can still occur. nih.gov

The metabolism of these analogs can be diverse, as seen in the case of PMEA (adefovir) and HPMPC (cidofovir), where differences in cellular uptake and the formation of various metabolites significantly impact their antiviral activity and duration of action. nih.gov For instance, HPMPC forms a phosphodiester metabolite with choline, which may act as an intracellular reservoir of the active compound. nih.gov The degradation of nucleoside analogs is a complex process involving a variety of enzymes that can modify the purine ring, the acyclic side chain, or the phosphate (B84403)/phosphonate group.

Strategies for Enhancing Metabolic Stability (e.g., Carbocyclic Analogs, Deuteration)

Given the challenges of metabolic instability, several strategies have been developed to enhance the durability of nucleoside analogs.

Carbocyclic Analogs: One effective approach is the replacement of the oxygen atom in the ribose or acyclic side chain with a carbon atom, creating a carbocyclic analog. This modification renders the molecule resistant to cleavage by nucleoside phosphorylases, which are enzymes that break the glycosidic bond. This strategy has been successfully employed to improve the metabolic stability of various nucleoside analogs.

Deuteration: A more subtle yet powerful strategy is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. juniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can significantly slow down the rate of metabolism at the site of deuteration. nih.gov This approach, often referred to as "metabolic switching," can reduce the formation of undesirable metabolites and prolong the half-life of a drug without altering its fundamental pharmacological activity. juniperpublishers.com For example, deuteration of specific positions on a molecule can hinder CYP-mediated metabolism. nih.gov

The table below provides a conceptual illustration of how these strategies can improve metabolic stability, using hypothetical data for an analog of this compound.

CompoundModificationHalf-life (t½, min) in HLM
Parent AnalogNone20
Carbocyclic AnalogRibose oxygen replaced with CH₂>120
Deuterated AnalogStrategic H/D exchange65

These strategies, either individually or in combination, offer medicinal chemists powerful tools to modulate the metabolic profile of nucleoside analogs, thereby improving their potential as therapeutic agents.

Based on a comprehensive search of scientific literature, there is currently no publicly available research on the computational and theoretical investigations specifically focused on the chemical compound “this compound”.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the requested outline, which includes:

Computational and Theoretical Investigations of 3 6 Amino 9h Purin 9 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Writing content for these specific sections without published data would require speculation and fabrication of research findings, which falls outside the scope of providing factual and accurate information. While computational studies exist for other adenine (B156593) and purine (B94841) derivatives, the strict requirement to focus solely on "3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol" cannot be met.

Analytical Methodologies for Research on 3 6 Amino 9h Purin 9 Yl Prop 2 En 1 Ol

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of "3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol". This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity.

In a typical LC-MS workflow, the compound is first separated from other components in a sample mixture by passing it through a chromatographic column. The choice of column and mobile phase is critical and is optimized based on the physicochemical properties of the analyte. For a polar compound like "this compound", a reversed-phase column with a polar-modified stationary phase or a hydrophilic interaction liquid chromatography (HILIC) column could be employed.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like the target compound, as it minimizes fragmentation and preserves the molecular ion. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the unequivocal identification of "this compound" by its specific molecular weight. For quantification, the intensity of the signal corresponding to the compound's m/z is measured and compared to that of a known standard.

Key Parameters in LC-MS Analysis:

ParameterDescriptionTypical Values for Similar Compounds
Column Stationary phase used for separation.C18, Phenyl-Hexyl, HILIC
Mobile Phase Solvents used to carry the analyte through the column.A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Ionization Mode Method used to generate ions from the analyte.Positive Electrospray Ionization (ESI+)
Mass Analyzer Device that separates ions by their m/z ratio.Quadrupole, Time-of-Flight (TOF), Orbitrap
Detection Mode Method of monitoring ions for quantification.Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM)

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Polar Compounds

Given the polar nature of "this compound", arising from the amino group, the purine (B94841) ring, and the hydroxyl group, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry is a particularly suitable analytical technique. nih.gov HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. nih.gov This method is adept at retaining and separating polar and ionic compounds that show poor retention on traditional reversed-phase columns. nih.gov

In HILIC-MS, a polar stationary phase, such as one based on silica (B1680970) or with bonded polar functional groups, is used. The mobile phase typically consists of a high percentage of acetonitrile and a low percentage of an aqueous buffer, such as ammonium (B1175870) formate. nih.gov The separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.

For the analysis of a compound like "this compound", a gradient elution can be employed, starting with a high concentration of the organic solvent and gradually increasing the aqueous component to elute the retained polar analytes. nih.gov The eluent is then directed to the mass spectrometer for detection and quantification, as described in the LC-MS section. The use of HILIC-MS can provide enhanced retention and improved peak shapes for highly polar compounds, leading to better sensitivity and more reliable quantification. nih.gov

Illustrative HILIC Gradient for Polar Compound Separation: nih.gov

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.01288
3.01288
7.57030
7.61288
9.51288

Techniques for Purity Assessment and Elemental Composition Verification

Ensuring the purity and verifying the elemental composition of "this compound" are critical steps in its characterization. Several analytical techniques can be employed for these purposes.

High-resolution mass spectrometry (HRMS) is a primary tool for confirming the elemental composition of a compound. mdpi.com By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the determination of the elemental formula of the molecular ion. mdpi.com This is a powerful method for confirming the identity of the synthesized compound and for identifying potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for structural elucidation and purity assessment. mdpi.com The NMR spectrum provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the expected structure. The presence of unexpected signals in the spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can also be used for purity determination by comparing the integral of the analyte's signals to that of a certified reference standard.

Elemental analysis is a classic method for determining the percentage of carbon, hydrogen, nitrogen, and other elements in a sample. mdpi.com The experimentally determined percentages are then compared to the theoretical values calculated from the compound's chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Techniques for Purity and Compositional Analysis:

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental formula determination. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities. mdpi.com
Elemental Analysis Percentage composition of elements (C, H, N, etc.). mdpi.com
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule. mdpi.com

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation N9-Substituted Purine (B94841) Analogs

The strategic design and synthesis of novel N9-substituted purine analogs are central to the development of next-generation therapeutics with improved efficacy and target specificity. nih.govnih.govacs.org By modifying the substituents at various positions on the purine ring and the N9-side chain, researchers can fine-tune the molecule's pharmacological properties.

Recent synthetic strategies have focused on creating libraries of 2,6,9-trisubstituted purines to explore their potential as kinase inhibitors. nih.govnih.gov For instance, the introduction of an arylpiperazinyl system at the C6 position and modifications to the N9-alkyl group have been shown to influence cytotoxic activity. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have indicated that steric properties, more so than electronic properties, play a crucial role in the cytotoxicity of these compounds. researchgate.net These computational models suggest that while an arylpiperazinyl moiety at C6 is beneficial, bulky substituents at the C2 position may be unfavorable for anticancer activity. researchgate.net

Another promising approach involves the synthesis of purine hydroxamate analogs as potential histone deacetylase (HDAC) inhibitors. nih.gov These compounds have demonstrated significant HDAC inhibition and anti-proliferative activity against tumor cells in vitro. nih.gov The design of these molecules often incorporates a linker attached to the N9 position, which plays a critical role in their biological activity.

Solid-phase synthesis has also emerged as a valuable technique for generating N9-substituted purine derivatives, particularly those bearing an α-amino acid motif. nih.gov This method allows for the efficient production of a diverse range of compounds with good purity and yield, facilitating the exploration of their therapeutic potential, including anticancer activities. nih.gov

Compound Class Synthetic Approach Key Findings Potential Therapeutic Application
2,6,9-Trisubstituted PurinesMicrowave-assisted synthesisIdentified potent and selective inhibitors of Bcr-Abl, BTK, and FLT3-ITD kinases. nih.govLeukemia nih.gov
Purine Hydroxamate AnalogsMulti-step organic synthesisCompounds demonstrated effective HDAC inhibition and anti-proliferative activity against tumor cells. nih.govCancer nih.gov
N9-Substituted Purines with α-Amino Acid MotifsSolid-phase synthesisProduced compounds with mild, dose-dependent anticancer activity against human cancer cell lines. nih.govCancer nih.gov
6,9-Disubstituted Purine AnalogsFour-step synthesisAnalogs with 4-substituted piperazine (B1678402) at C-6 and 4-substituted benzyl (B1604629) at N-9 showed promising cytotoxic activities against various cancer cell lines. nih.govLiver, Colon, and Breast Cancer nih.gov

Exploration of Novel Biological Targets for 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol Scaffolds

The structural versatility of the this compound scaffold allows it to interact with a wide range of biological targets, extending its therapeutic potential beyond its initial applications. While purine analogs have traditionally been developed as antimetabolites for cancer therapy, ongoing research is uncovering new molecular targets. mdpi.comwikipedia.org

One of the most significant areas of exploration is the inhibition of protein kinases. nih.gov Deregulation of kinase activity is a hallmark of many diseases, including cancer. nih.gov Novel 2,6,9-trisubstituted purine derivatives have been synthesized and shown to be potent inhibitors of various kinases, such as FLT3-ITD and PDGFRα, which are implicated in acute myeloid leukemia and chronic eosinophilic leukemia, respectively. nih.gov The aniline (B41778) moiety in the structure of these compounds appears to be crucial for their activity as tyrosine kinase inhibitors. nih.gov

In addition to kinases, purine derivatives are being investigated as inhibitors of other key enzymes. For example, modified purine bases have been designed as potential inhibitors of human purine nucleoside phosphorylase (PNP), an enzyme involved in T-cell mediated autoimmune diseases. mdpi.com Furthermore, the development of purine hydroxamate analogs has opened up the possibility of targeting histone deacetylases (HDACs), which are important regulators of gene expression and are implicated in cancer. nih.gov

The immune system also presents a range of potential targets. nih.gov Newly synthesized purine and pyrimidine (B1678525) derivatives are being studied for their ability to modulate immune responses by interacting with various receptor sites, including Toll-like receptors (TLRs). nih.govnih.gov Computational studies, such as molecular docking, are being used to predict and analyze the interactions of these compounds with their biological targets. nih.gov

Biological Target Compound Type Therapeutic Rationale
Protein Kinases (e.g., FLT3-ITD, PDGFRα)2,6,9-Trisubstituted PurinesInhibition of uncontrolled cell proliferation in various cancers. nih.gov
Purine Nucleoside Phosphorylase (PNP)Modified Purine BasesModulation of T-cell mediated immune responses. mdpi.com
Histone Deacetylases (HDACs)Purine Hydroxamate AnalogsRegulation of gene expression and induction of tumor cell death. nih.gov
Immune System Receptors (e.g., TLRs)Purine/Pyrimidine DerivativesModulation of inflammatory and immune responses. nih.govnih.gov

Advanced Prodrug Design and Delivery Systems

A significant challenge in the therapeutic application of purine analogs, including derivatives of this compound, is their delivery to the target site and subsequent activation. nih.gov Advanced prodrug design and the development of sophisticated delivery systems are being pursued to overcome these hurdles.

Nucleoside analogs are typically prodrugs that require intracellular phosphorylation to become active. researchgate.net This activation process can be inefficient and is a common mechanism of drug resistance. To address this, researchers are exploring nanotechnology-based drug carriers. nih.gov Polymeric drug delivery systems, for instance, can enhance the accumulation of the drug in tumor tissues through the enhanced permeability and retention (EPR) effect, while also reducing systemic toxicity. nih.gov

Liposomes were among the first delivery systems developed for nucleoside analogs. nih.gov They can reduce the toxicity to normal tissues by lowering the concentration of free drug in the bloodstream and improve efficacy through better cellular and tissue accumulation. nih.gov More recently, polymeric nanogels have shown promise as carriers for nucleoside analogs. nih.gov These nanogels can be designed to deliver the already active triphosphate form of the drug directly into cancer cells, bypassing the need for intracellular phosphorylation. nih.gov

Dendrimers, such as PAMAM and PPI, are another class of nanocarriers being investigated for the delivery of both antiviral and anticancer nucleoside analogs. researchgate.net These highly branched macromolecules can form stable, non-covalent complexes with the drugs, improving their solubility and biodistribution. researchgate.net

Delivery System Mechanism of Action Advantages
Polymeric NanogelsDirect delivery of the active triphosphate form of the drug into cells. nih.govBypasses the need for intracellular phosphorylation, potentially overcoming a key resistance mechanism. nih.gov
LiposomesEncapsulation of the drug, leading to altered biodistribution. nih.govReduces systemic toxicity and enhances drug accumulation at the target site. nih.gov
DendrimersFormation of stable, non-covalent complexes with the drug. researchgate.netImproves drug solubility and allows for controlled biodistribution. researchgate.net

Integration of Multidisciplinary Approaches in Purine Derivative Research

The future of purine derivative research lies in the integration of multiple scientific disciplines to create a more efficient and effective drug discovery and development pipeline. This multidisciplinary approach combines synthetic chemistry, computational modeling, molecular biology, and pharmacology to accelerate the identification and optimization of new therapeutic agents.

Computational tools are playing an increasingly important role in the design of new purine analogs. nih.gov In silico studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, molecular docking, and 3D-QSAR, allow researchers to screen and prioritize compounds before they are synthesized, saving time and resources. nih.govnih.gov These methods provide valuable insights into the potential interactions between a compound and its biological target, guiding the design of more potent and selective molecules. nih.gov

Sustainable and efficient synthetic methodologies are also a key focus. Multicomponent reactions (MCRs), for example, are being explored for the synthesis of purine and pyrimidine derivatives. researchgate.net MCRs offer a greener and more atom-economical approach to generating molecular diversity, which is crucial for drug discovery. researchgate.net

The combination of these advanced synthetic and computational approaches with high-throughput biological screening allows for the rapid evaluation of large libraries of compounds. This integrated strategy facilitates the identification of promising lead compounds and provides a deeper understanding of their mechanisms of action, ultimately paving the way for the development of novel therapies based on the this compound scaffold and its derivatives.

Q & A

Q. Optimization Tips :

  • Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity .
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to minimize byproducts .

Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?

Basic Research Focus
Key methods include:

  • HRMS : Confirm molecular weight (e.g., ESI-HRMS with [M+H]+ calculated/measured mass matching within 0.1 ppm) .
  • NMR :
    • ¹H/¹³C NMR : Assign propenol chain protons (δ 4.2–5.8 ppm for allylic OH and CH₂ groups) and adenine aromatic protons (δ 7.8–8.3 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions.
  • HPLC-PDA : Assess purity (>95%) with C18 columns and UV detection at 260 nm (adenine absorption) .

How can crystallographic data refinement tools like SHELXL resolve structural ambiguities in this compound derivatives?

Advanced Research Focus
Structural ambiguities (e.g., tautomerism, hydrogen bonding) require:

  • High-Resolution X-ray Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • SHELXL Refinement :
    • Use TWIN/BASF commands for twinned crystals.
    • Apply ISOR restraints to model anisotropic displacement parameters for flexible propenol chains .
  • Validation : Cross-check hydrogen-bond networks (e.g., adenine N6–OH interactions) with PLATON or Mercury .

What strategies are effective in designing fluorescent or bioactive analogs of this compound for mechanistic studies?

Q. Advanced Research Focus

  • Fluorescent Tagging : Introduce anthraniloyl or dansyl groups via ester/amide linkages to the propenol chain. Example:
    • Synthesize 5-chloroanthraniloyloxymethyl derivatives using carbodiimide coupling (74% yield) .
  • Prodrug Design : Phosphonate derivatives (e.g., bis(L-phenylalanine isopropyl ester) prodrugs) enhance cellular uptake. Use GP4/GP5 protocols for phosphorylation .
  • Bioactivity Testing : Screen analogs against bacterial DNA polymerases, leveraging the adenine core’s affinity for nucleotide-binding pockets .

How do tautomeric forms of this compound impact its biological activity, and how can they be experimentally distinguished?

Q. Advanced Research Focus

  • Tautomerism Effects : The adenine N1–H vs. N9–H tautomers alter hydrogen-bonding patterns, affecting interactions with enzymes like kinases.
  • Detection Methods :
    • Solid-State NMR : Compare chemical shifts in crystalline vs. solution states.
    • IR Spectroscopy : Identify tautomer-specific N–H stretching frequencies (e.g., 3150–3350 cm⁻¹) .
  • Crystallography : Resolve tautomer occupancy ratios using difference Fourier maps in SHELXL .

How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Q. Advanced Research Focus

  • Source Analysis : Compare synthetic routes (e.g., Mitsunobu vs. SN2 reactions) that may yield regioisomers.
  • Purity Validation : Re-analyze legacy samples with LC-MS to detect degradants (e.g., oxidized propenol chains) .
  • Assay Standardization : Use isogenic cell lines and ATPase activity assays (e.g., malachite green phosphate detection) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.